Cas no 80-07-9 (4,4'-Dichlorodiphenyl sulfone)

4,4'-Dichlorodiphenyl sulfone structure
4,4'-Dichlorodiphenyl sulfone structure
4,4'-Dichlorodiphenyl sulfone
80-07-9
C12H8Cl2O2S
287.161720275879
MFCD00000619
34196
6625

4,4'-Dichlorodiphenyl sulfone Properties

Names and Identifiers

    • Bis(4-chlorophenyl) sulphone
    • 1,1'-sulfonylbis(4-chlorobenzene)
    • 4,4'-dichlorophenyl sulfone
    • 4-chloro-1-(4-chlorophenylsulfonyl)benzene
    • p-chlorophenyl sulfone
    • bis(p-chlorophenyl) sulfone
    • 4,4'-Dichloro Biphenyl Sulfone
    • 4,4'-dichlorodiphenyl sulfone
    • 4,4'-Dichloro Diphenyl Sulphone
    • 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene
    • 4,4’-Dichlorodiphenyl Sulfone
    • Bis(4-chlorophenyl) Sulfone
    • 1-chloro-4-(4-chlorophenyl)sulfonylbenzene
    • 4-Chlorophenyl sulfone
    • Sulfonyl-1,1'-bis(4-chlorobenzene)
    • p,p'-Dichlorodiphenyl sulfone
    • Sulfone, bis(p-chlorophenyl)
    • 4,4'-sulfonylbis(chlorobenzene)
    • Benzene, 1,1'-sulfonylbis[4-chloro-
    • 4,4'-Dichlorodiphenylsulfone
    • Di-p-chlorophenyl sulfone
    • 4,4'-Dichlorodiphenyl sulphone
    • UNII
    • 4,4'-DICHLORODIPHENYL SULFONE [HSDB]
    • AMY40783
    • AI3-02901
    • LS-1789
    • WLN: GR DSWR DG
    • InChI=1/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8
    • MFCD00000619
    • FT-0617041
    • 4,4[-Dichlorodiphenyl sulphone]
    • CAS-80-07-9
    • CS-0071002
    • 4,4'-dichloro diphenyl sulfone
    • NCGC00090750-02
    • Tox21_400008
    • STK279748
    • UNII-5U49794253
    • 4,4'-Dichlorodiphenyl Sulfone 100 microg/mL in Acetonitrile
    • NSC-50730
    • Bis(4-chlorophenyl)sulphone
    • 80-07-9
    • NSC-23899
    • W-104252
    • HSDB 5233
    • Z56858060
    • bis(4-chlorophenyl)sulfone
    • BRN 2052955
    • Benzene,1'-sulfonylbis[4-chloro-
    • SMR000568488
    • 1-chloro-4-(4-chlorobenzenesulfonyl)benzene
    • NSC38759
    • EINECS 201-247-9
    • NSC 23899
    • NCGC00090750-05
    • AKOS001053313
    • NCGC00090750-04
    • 4,4/'-Dichlorodiphenyl sulfone
    • NSC7207
    • 1-Chloro-4-[(4-chlorophenyl)sulfonyl]benzene #
    • CHEMBL1334784
    • B0810
    • Q4637049
    • CCRIS 8813
    • HMS3039H07
    • EN300-100311
    • DS-13151
    • 1-chloro-4-(4-chlorophenyl)sulfonyl-benzene
    • NSC-7207
    • NCGC00090750-03
    • NSC50730
    • 5U49794253
    • Bis(4-chlorophenyl) sulfone, 98%
    • NSC23899
    • F0701-0150
    • MLS001065613
    • DTXCID004986
    • NSC-38759
    • SCHEMBL22742
    • AI3-01386
    • Sulfonyl bis(4-chlorobenzene)
    • AE-848/30709029
    • Benzene, 1,1'-sulfonylbis(4-chloro-
    • BBL000098
    • NCGC00090750-01
    • D71229
    • DTXSID9024986
    • EC 201-247-9
    • bis(4-chlorphenyl)sulfon
    • NS00003990
    • 1,1′-Sulfonylbis[4-chlorobenzene] (ACI)
    • Sulfone, bis(p-chlorophenyl) (6CI, 8CI)
    • 4,4′-Dichlorodiphenyl sulfone
    • B 0810
    • NSC 38759
    • NSC 50730
    • NSC 7207
    • p,p′-Dichlorodiphenyl sulfone
    • 1ST14238
    • DB-056405
    • 1ST14238-1000
    • +Expand
    • MFCD00000619
    • GPAPPPVRLPGFEQ-UHFFFAOYSA-N
    • 1S/C12H8Cl2O2S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8H
    • O=S(C1C=CC(Cl)=CC=1)(C1C=CC(Cl)=CC=1)=O
    • 2052955

Computed Properties

  • 285.962206g/mol
  • 0
  • 3.9
  • 0
  • 2
  • 2
  • 285.962206g/mol
  • 285.962206g/mol
  • 42.5Ų
  • 17
  • 306
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 0

Experimental Properties

  • When heated to decomposition it emits very toxic fumes of / hydrogen chloride and sulfur oxides/.
  • 4.90700
  • 42.52000
  • 1.61
  • <0.1 g/100 mL at 20 ºC
  • 250 °C/10 mmHg(lit.)
  • 148.0 to 151.0 deg-C
  • 233 ºC
  • Rhombohedral crystals
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Insoluble in water, slightly soluble in cold ethanol, sublimable.
  • Moisture Sensitive
  • 1.54g/cm3

4,4'-Dichlorodiphenyl sulfone Security Information

4,4'-Dichlorodiphenyl sulfone Customs Data

  • 29309070
  • China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4,4'-Dichlorodiphenyl sulfone Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IKVZ-25g
Benzene, 1,1'-sulfonylbis[4-chloro-
80-07-9 98%
25g
$6.00 2024-04-21
A2B Chem LLC
AI66079-25g
Benzene, 1,1'-sulfonylbis[4-chloro-
80-07-9 98%
25g
$6.00 2024-04-19
Aaron
AR00IL4B-25g
Benzene, 1,1'-sulfonylbis[4-chloro-
80-07-9 98%
25g
$4.00
abcr
AB126643-100 g
Bis(4-chlorophenyl) sulfone, 99%; .
80-07-9 99%
100 g
€56.40 2023-07-20
Alichem
A019089752-1000g
4,4'-Sulfonylbis(chlorobenzene)
80-07-9 97%
1000g
$157.50 2023-09-01
Ambeed
A493180-25g
4,4'-Sulfonylbis(chlorobenzene)
80-07-9 98%
25g
$7.0 2024-07-24
Apollo Scientific
OR18307-100g
4,4'-Dichlorodiphenyl sulphone
80-07-9 99%
100g
£50.00 2024-05-25
Cooke Chemical
A3527912-25G
4,4'-Dichlorodiphenyl Sulfone
80-07-9 ≥98.0%
25g
RMB 23.20 2023-09-07
Crysdot LLC
CD12030003-1000g
4,4'-Sulfonylbis(chlorobenzene)
80-07-9 97%
1000g
$118
Enamine
EN300-100311-0.05g
1-chloro-4-(4-chlorobenzenesulfonyl)benzene
80-07-9 90%
0.05g
$19.0 2023-10-28

4,4'-Dichlorodiphenyl sulfone Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  24 h, 160 °C
Reference
Triflic-Acid-Catalyzed Friedel-Crafts Reaction for the Synthesis of Diaryl Sulfones
Falconnet, Alban ; et al, European Journal of Organic Chemistry, 2022, 2022(26),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Water ,  Selectfluor Solvents: Acetonitrile ;  12 h, rt
Reference
Switchable Synthesis of Sulfoxides, Sulfones and Thiosulfonates through Selectfluor-Promoted Oxidation with H2O as O-Source
Guo, Xuqiang; et al, Synthesis, 2022, 54(8), 1996-2004

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium bromate Catalysts: 1-Butyl-3-methylimidazolium hydrogen sulfate Solvents: Water ;  30 min, 80 °C
Reference
The highly selective metal-free oxidation of sulfides, tellurides and phosphines using sodium bromate in the presence of recyclable ionic liquid [bmim]HSO4, at 80 °.
Rajeswari, M.; et al, Journal of Chemical Research, 2016, 40(7), 442-444

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Diphenyl disulfide ,  Palladium Solvents: Methanol ,  Water ;  6 h, 100 °C
Reference
Synthesis and nano-Pd catalyzed chemoselective oxidation of symmetrical and unsymmetrical sulfides
Li, Xing; et al, Organic & Biomolecular Chemistry, 2019, 17(11), 3048-3055

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: Acetonitrile ;  3 h, 60 °C
Reference
Synthesis of symmetrical diaryl sulfones by homocoupling of sodium arylsulfinates
Peng, Yao, Journal of Chemical Research, 2014, 38(5), 265-268

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cupric acetate Solvents: Acetonitrile ;  rt → 60 °C; 3 h, 60 °C
Reference
Synthesis of biarylsulfones by homo-coupling of sodium arylsulfinate
Zhang, Siyi; et al, Huaxue Tongbao, 2014, 77(12), 1240-1243

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ;  rt → 100 °C; 3 h, 100 °C
Reference
Cu(OAc)2 mediated homo-coupling with arylsulfonyl hydrazides to synthesize biarylsulfone
Wang, Jianwei; et al, Youji Huaxue, 2014, 34(4), 767-773

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: Water ;  rt
Reference
Regiospecific Cleavage of S-N Bonds in Sulfonyl Azides: Sulfonyl Donors
Zhang, Zhiguo ; et al, Journal of Organic Chemistry, 2019, 84(7), 3919-3926

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of bis(4-chlorophenyl)sulfone
, Germany, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Diaryl sulfones
, World Intellectual Property Organization, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  2 - 3 h, 40 °C; 40 °C → rt
Reference
Ionic liquid-accelerated arylation of sodium arenesulfinates with diaryliodonium salts used for the synthesis of diaryl sulfones
Wang, Feng-Yan; et al, Journal of Chemical Research, 2003, (10), 620-621

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sulfur trioxide
Reference
Preparation of bis(4-chlorophenyl)sulfone
, Germany, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Tetraethylammonium tetrafluoroborate Solvents: Acetonitrile ,  Water ;  5 h, rt
Reference
Catalyst-Free Electrochemical Sulfonylation of Organoboronic Acids
Yao, Weiwei; et al, Journal of Organic Chemistry, 2023, 88(4), 2296-2305

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Solvents: Diethyl ether
Reference
Hypervalent iodine in synthesis. Part 67. A convenient method for the synthesis of diaryl sulfones by palladium-catalysed arylation of sodium arenesulfinates with diaryliodonium salts
Zhou, Tao; et al, Journal of Chemical Research, 2000, (10), 474-475

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Potassium pyrosulfite Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Dimethylformamide ;  rt → 100 °C; 20 h, 100 °C
Reference
Palladium-catalyzed One-step Synthesis of Symmetrical Diaryl Sulfones from Aryl Halides and a Sulfur Dioxide Surrogate
Tanaka, Hiromichi; et al, Chemistry Letters, 2019, 48(8), 760-763

Synthetic Circuit 16

Reaction Conditions
Reference
Synthesis and reactions of arylcarboxylic fluorosulfonic acid anhydrides
Effenberger, Franz; et al, Chemische Berichte, 1981, 114(5), 1967-71

Synthetic Circuit 17

Reaction Conditions
Reference
Methyl arylsulfonyl sulfates, intermediates in the synthesis of aromatic sulfones
Joly, Robert; et al, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1959, 78, 527-33

Synthetic Circuit 18

Reaction Conditions
Reference
Composition of the reaction mixture in the synthesis of 4-methyl-4'-chlorodiphenyl sulfone studied by using sulfur-35 trioxide
Andrashchuk, N. P.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(3), 540-4

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sulfur trioxide
2.1 -
Reference
Synthesis and reactions of arylcarboxylic fluorosulfonic acid anhydrides
Effenberger, Franz; et al, Chemische Berichte, 1981, 114(5), 1967-71

4,4'-Dichlorodiphenyl sulfone Raw materials

4,4'-Dichlorodiphenyl sulfone Preparation Products

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